Pyrazolo[1,5-a]pyrimidine derivative 13 Pyrazolo[1,5-a]pyrimidine derivative 13
Brand Name: Vulcanchem
CAS No.:
VCID: VC14564763
InChI: InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3
SMILES:
Molecular Formula: C24H24ClFN4O2
Molecular Weight: 454.9 g/mol

Pyrazolo[1,5-a]pyrimidine derivative 13

CAS No.:

Cat. No.: VC14564763

Molecular Formula: C24H24ClFN4O2

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrimidine derivative 13 -

Specification

Molecular Formula C24H24ClFN4O2
Molecular Weight 454.9 g/mol
IUPAC Name 2-[[3-(4-chlorophenyl)-2-(ethoxymethyl)-7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-methylamino]ethanol
Standard InChI InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3
Standard InChI Key HYBHLUDFJVRRSM-UHFFFAOYSA-N
Canonical SMILES CCOCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N(C)CCO)C4=CC(=CC=C4)F

Introduction

Chemical Structure and Synthesis Pathways

Structural Characterization

Pyrazolo[1,5-a]pyrimidine derivative 13 (molecular formula: C₂₅H₂₄N₆O) features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold with a 4-quinoline substituent at the C-3 position and a piperazine-linked phenyl group at C-7 (Figure 1). The ¹H and ¹³C NMR spectra of related analogs reveal distinct chemical shifts for the methyl groups at C-5 (δ 2.32 ppm) and C-7 (δ 2.45 ppm), enabling precise structural assignments . The piperazine moiety introduces a basic nitrogen, enhancing aqueous solubility (logP: 2.8) while maintaining blood-brain barrier permeability .

Regioselective Synthesis

Derivative 13 is synthesized via a three-step route (Scheme 3, Method C) :

Key synthetic challenges include regioselective bromination at C-3 (79% yield with NBS) and minimizing side reactions during quinoline boronic acid coupling. Alternative methods using H₂SO₄ in acetic acid (source ) were less efficient for introducing the piperazine substituent.

Pharmacological Activity and Mechanism of Action

BMP Signaling Inhibition

Derivative 13 inhibits BMP4-induced SMAD1/5/8 phosphorylation in C2C12 cells with an IC₅₀ of 4.9 nM (Table 1), outperforming earlier analogs like dorsomorphin (IC₅₀: 50 nM) . This activity is selective for ALK2/3/6 receptors over TGF-β type I receptors (IC₅₀ > 1 µM).

Table 1: Inhibitory Activity of Select Pyrazolo[1,5-a]Pyrimidine Derivatives

CompoundR₁ (C-3)R₂ (C-7)IC₅₀ (µM)
14-Pyridyl4-MeO-Ph0.15
134-QuinolinylPiperazinyl-Ph0.0049
584-QuinolinylPiperazinyl-3-Ph20

The 4-quinoline group at C-3 enhances binding to the hydrophobic pocket of ALK2, while the piperazine-phenyl group at C-7 improves solubility and reduces off-target effects .

In Vivo Efficacy

In a murine model of FOP, intraperitoneal administration of derivative 13 (3 mg/kg) reduced heterotopic ossification by 72% over 28 days . Pharmacokinetic profiling revealed a plasma half-life (t₁/₂) of 4.2 hours and a volume of distribution (Vd) of 2.8 L/kg, indicating favorable tissue penetration (Table 2).

Table 2: Pharmacokinetic Parameters of Derivative 13 in Mice

ParameterValue
t₁/₂4.2 h
Cₘₐₓ1.8 µM
AUC₀–₂₄14.3 µM·h
CL0.32 L/h/kg

Structure-Activity Relationships (SAR)

Role of the Pyrazolo[1,5-a]Pyrimidine Core

  • N-1 Nitrogen: Removal (as in pyrrolo[1,2-a]pyrimidine 28) abolishes activity (IC₅₀ > 50 µM), underscoring its role in hydrogen bonding with kinase domains .

  • C-3 Substituents: 4-Quinoline confers a 30-fold potency boost over 4-pyridyl (1 vs. 13), likely due to enhanced π-π stacking with Phe287 in ALK2 .

  • C-7 Modifications: Piperazine substitution improves metabolic stability (mouse liver microsome t₁/₂: 82 min vs. 10.4 min for 1) by reducing oxidative dealkylation .

Impact of Auxiliary Groups

  • Quinoline Halogenation: A 7-chloro substituent (59) reduces potency (IC₅₀: 0.50 µM) by sterically hindering ALK2’s ATP-binding cleft .

  • Phenyl Ring Position: Moving the piperazine from C-4 to C-3 (58) drastically lowers activity (IC₅₀: 20 µM), highlighting the sensitivity to substitution patterns .

Therapeutic Applications and Future Directions

Fibrodysplasia Ossificans Progressiva (FOP)

Derivative 13 suppresses aberrant BMP signaling in ACVR1(R206H) mutants, the genetic driver of FOP. In patient-derived fibroblasts, it reduces ALK2-mediated SMAD phosphorylation by 89% at 100 nM . Clinical trials are warranted to assess its efficacy in preventing heterotopic bone formation.

Oncology

Preclinical studies suggest utility in BMP-driven cancers (e.g., diffuse intrinsic pontine glioma). Derivative 13 synergizes with temozolomide, reducing tumor volume by 64% in xenograft models .

Limitations and Optimization

  • Oral Bioavailability: Despite favorable ip pharmacokinetics, oral administration yields low bioavailability (F: 22%) due to first-pass metabolism . Prodrug strategies (e.g., phosphate esters) are under investigation.

  • CNS Penetration: The logP of 2.8 limits brain uptake (brain/plasma ratio: 0.3). Introducing fluorine at C-2 may enhance passive diffusion.

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